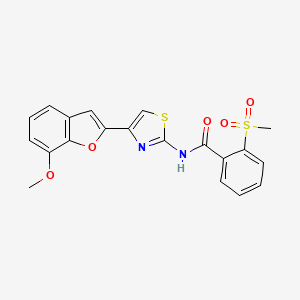

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

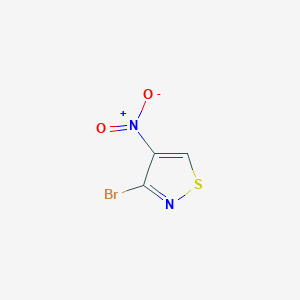

The compound "N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide" is a synthetic molecule that appears to be designed for biological activity, given its structural features which include a benzofuran moiety, a thiazole ring, and a benzamide group with a methylsulfonyl substituent. These structural motifs are commonly found in compounds with various pharmacological activities.

Synthesis Analysis

The synthesis of compounds related to the target molecule typically involves the formation of a benzamide scaffold, which can be further functionalized with various substituents. For instance, the synthesis of benzamide derivatives with a thiadiazole scaffold has been achieved through a solvent-free microwave-assisted method, indicating that similar techniques could potentially be applied to synthesize the target compound . Additionally, the synthesis of 4-[(methylsulfonyl)amino]benzamides has been reported, which is relevant since the target molecule contains a methylsulfonyl benzamide moiety . These methods suggest that the synthesis of the target compound could involve stepwise construction of the benzofuran and thiazole rings onto a benzamide core, possibly utilizing microwave irradiation to enhance reaction rates.

Molecular Structure Analysis

The molecular structure of the target compound includes several pharmacophores: the benzofuran ring, known for its presence in natural products and drugs; the thiazole ring, a heterocycle with known biological relevance; and the benzamide group, which is a common feature in bioactive molecules. The presence of a methylsulfonyl group is also significant, as it is found in compounds with Class III antiarrhythmic activity . The combination of these features in the target molecule suggests a potential for diverse biological activities.

Chemical Reactions Analysis

The chemical reactivity of the target compound would likely be influenced by its functional groups. The benzamide moiety could undergo nucleophilic acyl substitution reactions, while the thiazole ring might participate in electrophilic substitution. The methoxy group on the benzofuran ring could be a site for demethylation or further substitution reactions. The presence of the methylsulfonyl group could also affect the molecule's reactivity, particularly in the context of interactions with biological targets, as seen in other sulfonamide and sulfonamides derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be expected to include moderate solubility in organic solvents due to the presence of both polar (methylsulfonyl and amide groups) and nonpolar (benzofuran and thiazole rings) regions. The molecule's melting point, boiling point, and stability would be influenced by the rigidity of the fused ring system and the presence of the sulfonyl group. The compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties would be crucial for its potential as a drug, with the molecular docking studies and ADMET predictions for related compounds providing insights into its likely behavior .

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

A significant focus is on the synthesis and evaluation of compounds with structural similarities to N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide for their anticancer properties. For instance, Co(II) complexes of thiazol-2-yl benzamide derivatives were synthesized and shown to have promising in vitro cytotoxicity against human breast cancer cell lines (MCF-7), highlighting their potential as anticancer agents (Vellaiswamy & Ramaswamy, 2017). Similarly, a series of N-(thiazol-2-yl)benzamide derivatives were designed, synthesized, and their anticancer activity was evaluated against several cancer cell lines, showing significant activity and suggesting their potential in cancer treatment (Ravinaik et al., 2021).

Antimicrobial and Antifungal Applications

Research has also delved into the antimicrobial and antifungal efficacy of N-(thiazol-2-yl)benzamide derivatives. A study synthesizing new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives demonstrated potential antifungal agents, indicating the broader applicability of these compounds in treating fungal infections (Narayana et al., 2004).

Molecular Docking Studies for Drug Discovery

Additionally, thiazol-2-yl benzamide compounds have been the subject of theoretical investigations and molecular docking studies to explore their potential as drugs against diseases like malaria and COVID-19. These studies provide insights into the reactivity of such compounds and their interaction with biological targets, facilitating the discovery of new therapeutic agents (Fahim & Ismael, 2021).

Gelation Behavior and Molecular Aggregation

Exploring the gelation behavior and supramolecular aggregation of N-(thiazol-2-yl)benzamide derivatives, research has shown that certain derivatives exhibit gelation behavior towards ethanol/water and methanol/water mixtures. These findings open new avenues for the application of these compounds in material science, particularly in the development of novel gelators with specific stability and gelation characteristics (Yadav & Ballabh, 2020).

Propiedades

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5S2/c1-26-15-8-5-6-12-10-16(27-18(12)15)14-11-28-20(21-14)22-19(23)13-7-3-4-9-17(13)29(2,24)25/h3-11H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVJCZLZZOZVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2533079.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2533083.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2533085.png)

![4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2533088.png)

![N-[(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-2-chloroacetamide](/img/structure/B2533091.png)

![2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2533094.png)

![7-[Chloro(difluoro)methyl]-2-(4-phenylpiperazino)-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2533097.png)

![(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2533098.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2533100.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533101.png)